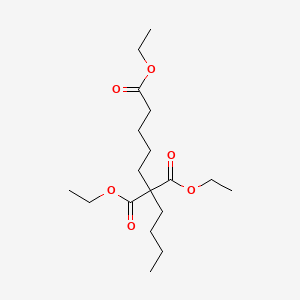
Triethyl nonane-1,5,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl nonane-1,5,5-tricarboxylate is a chemical compound with the molecular formula C15H26O6. It is an ester derivative of nonane, featuring three carboxylate groups at the 1, 5, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl nonane-1,5,5-tricarboxylate typically involves esterification reactions. One common method is the reaction of nonane-1,5,5-tricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Nonane-1,5,5-tricarboxylic acid+3EthanolH2SO4Triethyl nonane-1,5,5-tricarboxylate+3Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Triethyl nonane-1,5,5-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield nonane-1,5,5-tricarboxylic acid and ethanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: Nonane-1,5,5-tricarboxylic acid and ethanol.
Reduction: Nonane-1,5,5-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl nonane-1,5,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of triethyl nonane-1,5,5-tricarboxylate in various applications depends on its chemical reactivity and interaction with molecular targets. For example, in drug delivery systems, the ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,3,5-benzenetricarboxylate: Another ester with three carboxylate groups, but attached to a benzene ring.
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: An ester with a triazine ring and three carboxylate groups.
Uniqueness
Triethyl nonane-1,5,5-tricarboxylate is unique due to its aliphatic nonane backbone, which imparts different chemical and physical properties compared to aromatic or heterocyclic analogs.
Properties
CAS No. |
60588-25-2 |
|---|---|
Molecular Formula |
C18H32O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
triethyl nonane-1,5,5-tricarboxylate |
InChI |
InChI=1S/C18H32O6/c1-5-9-13-18(16(20)23-7-3,17(21)24-8-4)14-11-10-12-15(19)22-6-2/h5-14H2,1-4H3 |
InChI Key |
KYCGTUXQAVJDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)

![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)



![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)



![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)
